molecular formula C8H8N2O2 B146297 4-Nitroisoindoline CAS No. 127168-86-9

4-Nitroisoindoline

Cat. No.: B146297
CAS No.: 127168-86-9
M. Wt: 164.16 g/mol
InChI Key: QQSCKBOYBWKHIJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoindoline (B1297411) Chemistry

The isoindoline ring system, also known as 2,3-dihydro-1H-isoindole, is a fundamental heterocyclic structure. Its study has progressed alongside the broader advancements in organic synthesis and the understanding of aromatic and heterocyclic compounds. Early synthetic efforts towards isoindolines and their derivatives often faced challenges related to the stability and reactivity of the bicyclic system. The evolution of isoindoline chemistry has seen the transition from classical stoichiometric reactions to more efficient catalytic approaches, allowing for greater control over regioselectivity and stereoselectivity chim.it. The development of methods for the functionalization of the isoindoline core, including nitration, has been key to expanding the chemical space accessible within this class of compounds.

Significance of Nitrated Isoindoline Core Structures in Contemporary Research

The introduction of a nitro group onto the isoindoline core significantly impacts its electronic distribution, primarily due to the strong electron-withdrawing nature of the nitro moiety. This can influence the reactivity of other positions on both the benzene (B151609) and the five-membered rings. For 4-nitroisoindoline, the nitro group is positioned on the benzene ring adjacent to the fused five-membered ring. This substitution pattern can affect the compound's pKa, its redox properties, and its ability to engage in various chemical transformations.

In contemporary research, nitrated isoindoline structures are significant for several reasons:

Modulation of Biological Activity: The nitro group can significantly alter the biological activity of isoindoline derivatives. It can influence binding to enzymes and receptors, affect pharmacokinetic properties, and even serve as a metabolically labile group that is reduced in biological systems .

Synthetic Intermediates: Nitrated isoindolines can serve as valuable intermediates in the synthesis of other functionalized isoindoline derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized through various reactions google.com.

Overview of Prominent Research Areas Pertaining to this compound and its Analogues

Research involving this compound and its analogues spans multiple disciplines, driven by their interesting chemical properties and potential applications. Some prominent areas include:

Medicinal Chemistry: Nitrated isoindoline derivatives have been investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties researchgate.netontosight.aimdpi.comeurekaselect.comjmchemsci.com. For example, 4-nitrothalidomide, a derivative of thalidomide (B1683933) containing a nitro group on the isoindoline-1,3-dione core, has been studied for its potential anti-inflammatory, immunomodulatory, and anti-cancer properties ontosight.aibiosynth.com. Studies have also explored the enzyme inhibitory activity of isoindoline derivatives with nitro substitutions researchgate.net.

Materials Science: Isoindoline derivatives have found applications in materials science, particularly in the development of organic electronic materials and polymers qut.edu.auresearchgate.net. The incorporation of nitro groups can influence the electronic and optical properties of these materials. For instance, nitrated isoindoline nitroxides have been explored as active materials in organic radical batteries researchgate.netqut.edu.au.

Synthetic Organic Chemistry: The synthesis of this compound and its analogues remains an active area of research. Developing efficient, regioselective, and environmentally friendly synthetic routes is crucial for accessing these compounds for further study and application chim.itgoogle.comsemanticscholar.orgjournaljpri.com. Methods often involve the nitration of isoindoline or its precursors, or the construction of the isoindoline core from nitrated starting materials semanticscholar.orgjournaljpri.com.

Detailed Research Findings and Data Tables:

Research into nitrated isoindoline derivatives often involves the synthesis of a series of analogues and the evaluation of their properties. For example, studies on the synthesis and biological evaluation of nitroisoindoline-1,3-dione analogues have reported varying yields depending on the specific substituents and reaction conditions semanticscholar.orgjournaljpri.com.

Here is an example of how research findings on the synthesis of nitroisoindoline-1,3-dione analogues might be presented in a data table, based on the information found in the search results (simulated interactive table):

Starting Material 1Starting Material 2Product NameReported Yield (%)Reaction Conditions
4-nitro Phthalic anhydride (B1165640)o-toluidine (B26562)3-nitro-2-(m-tolyl)isoindoline-1,3-dione73Glacial acetic acid, reflux, 2-3 hrs semanticscholar.org
4-nitro Phthalic anhydride4-amino benzoate4-nitro-2-(4-carboxyphenyl)isoindoline-1,3-dione34Glacial acetic acid, reflux semanticscholar.org
4-nitrophthalic anhydride4-aminophenol4-(4-nitro-1,3-dioxoisoindolin-2-yl)phenyl acetateNot specifiedAcetic acid, Et₃N, 120°C

Further detailed research findings often involve the evaluation of biological activities, such as enzyme inhibition or antimicrobial effects. For instance, studies on nitroisoindoline-1,3-dione analogues have shown varying levels of inhibition against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values reported in the micromolar to nanomolar range depending on the specific derivative researchgate.netmdpi.com.

Here is a simulated interactive data table illustrating potential enzyme inhibition data for hypothetical this compound analogues:

Compound Structure (Analogue)Enzyme TargetIC50 (µM)Notes
This compound-analogue AAChE0.5Example of potent inhibition
This compound-analogue BBuChE15Example of moderate inhibition
This compound-analogue CCOX-2>100Example of low activity

Note: This table presents hypothetical data for illustrative purposes only, demonstrating how enzyme inhibition data might be presented. Actual IC50 values would depend on specific research findings for particular this compound analogues.

Research also delves into the mechanisms of action of these compounds, exploring how the presence of the nitro group and the isoindoline core influence their interactions at the molecular level ontosight.ai. Spectroscopic techniques, such as NMR and FT-IR, are routinely used for the characterization of synthesized nitroisoindoline derivatives, confirming their structures and purity semanticscholar.orgjournaljpri.com.

The academic research landscape of this compound and its analogues is characterized by ongoing efforts to synthesize novel derivatives, investigate their multifaceted properties, and explore their potential applications in areas ranging from medicine to materials science. The strategic placement of the nitro group on the isoindoline core provides a handle for modulating the compound's characteristics, making this class of compounds a fertile ground for continued scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127168-86-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-nitro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-6-4-9-5-7(6)8/h1-3,9H,4-5H2

InChI Key

QQSCKBOYBWKHIJ-UHFFFAOYSA-N

SMILES

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-]

Synonyms

4-NITROISOINDOLINE

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Nitroisoindoline Derivatives

Conventional Synthetic Routes to 4-Nitroisoindoline-1,3-diones

Traditional methods for synthesizing the this compound-1,3-dione core are reliable and widely practiced. They primarily involve forming the imide ring from a pre-nitrated benzene (B151609) derivative or, less commonly, by direct nitration of the pre-formed isoindoline (B1297411) system.

The most straightforward and common method for synthesizing N-substituted this compound-1,3-diones is the condensation reaction between 4-nitrophthalic anhydride (B1165640) and a primary amine. mdpi.comsemanticscholar.org This reaction is typically carried out by heating the reactants in a high-boiling polar solvent, such as glacial acetic acid, which facilitates the dehydration and subsequent ring closure to form the imide. semanticscholar.orgchemicalbook.com

A notable example is the synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961), a key intermediate. This process involves reacting 3-nitrophthalic anhydride (an isomer of 4-nitrophthalic anhydride) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in glacial acetic acid in the presence of anhydrous sodium acetate. The mixture is heated at 118 °C for 18 hours, yielding the final product in high yield (89.7%) and purity (98%). chemicalbook.com The reaction demonstrates the robustness of this method for creating complex derivatives. chemicalbook.com

The scope of the amine component is broad, allowing for the introduction of various substituents on the isoindoline nitrogen. Studies have reported the synthesis of several analogues by coupling 3-nitro or 4-nitro phthalic anhydride with aromatic amines like m-toluidine (B57737) and o-toluidine (B26562) in glacial acetic acid. semanticscholar.org

4-Nitrophthalic Anhydride ReactantAmine ReactantSolventConditionsYieldReference
3-Nitrophthalic anhydride3-Aminopiperidine-2,6-dione hydrochlorideGlacial Acetic Acid118 °C, 18 h89.7% chemicalbook.com
3-Nitrophthalic anhydridem-ToluidineGlacial Acetic AcidReflux, 2-3 hNot specified semanticscholar.org
4-Nitrophthalic anhydrideo-ToluidineGlacial Acetic AcidReflux, 2-3 hNot specified semanticscholar.org

The direct nitration of the aromatic ring of a pre-existing isoindoline-1,3-dione (phthalimide) system presents a more challenging alternative. The imide group is deactivating, making electrophilic aromatic substitution less favorable than on an unsubstituted benzene ring. nih.gov Furthermore, controlling the regioselectivity to favor the 4-position over the 3-position can be difficult, often leading to mixtures of products. nih.govfrontiersin.org

However, methods have been developed to address these challenges. A patented process describes the nitration of N-alkyl phthalimides using nitric acid where the reaction rate is significantly enhanced by the addition of an acid anhydride promoter. google.com This process can be run at temperatures ranging from 10 °C to 70 °C and is applicable to various N-substituted phthalimides. google.com The use of a promoter helps to overcome the deactivating effect of the imide ring, providing a viable route to nitrated phthalimide (B116566) derivatives. google.com

Advanced Synthetic Approaches to Functionalized this compound Architectures

Modern synthetic chemistry offers more sophisticated strategies for creating functionalized this compound derivatives. These methods often provide high levels of stereocontrol or utilize novel reaction cascades to build molecular complexity.

A significant advancement in the functionalization of this compound is the asymmetric aza-Michael addition. This reaction involves the conjugate addition of the nitrogen atom of 4-nitrophthalimide (B147348) to an α,β-unsaturated ketone. rsc.orgnih.gov The use of a chiral organocatalyst, derived from cinchona alkaloids, induces high stereoselectivity, leading to products with excellent enantiomeric excess (ee). rsc.orgbuchler-gmbh.com

In a key study, the reaction between 4-nitrophthalimide and various chalcone (B49325) derivatives was catalyzed by (8α,9S)-6′-Methoxycinchonan-9-amine. rsc.orgbuchler-gmbh.com This method produced the corresponding Michael adducts in moderate to good yields (49–98%) and consistently high enantioselectivities (95–>99% ee). rsc.orgnih.gov Computational studies suggest that the nitro group enhances the nucleophilicity of the imide nitrogen upon activation by the catalyst, making 4-nitrophthalimide a particularly suitable nucleophile for this transformation. rsc.org

α,β-Unsaturated Ketone (Chalcone Derivative)YieldEnantiomeric Excess (ee)Reference
Chalcone (R1=Ph, R2=Ph)55%>99% nih.gov
4'-Chlorochalcone (R1=4-Cl-C6H4, R2=Ph)56%99% nih.gov
4'-Fluorochalcone (R1=4-F-C6H4, R2=Ph)60%>99% nih.gov
4'-Bromochalcone (R1=4-Br-C6H4, R2=Ph)62%99% nih.gov
4'-Methylchalcone (R1=4-Me-C6H4, R2=Ph)69%99% nih.gov
4'-Nitrochalcone (R1=4-NO2-C6H4, R2=Ph)49%>99% nih.gov

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks in modern organic synthesis. nih.gov Their utility stems from the high ring strain and the vicinal arrangement of electron-donating and electron-withdrawing groups, which allows for facile ring-opening under mild conditions, typically with a Lewis acid catalyst. nih.gov This ring-opening generates a 1,3-dipole equivalent that can participate in a variety of transformations, including [3+2] cycloadditions, to form five-membered rings. nih.govnih.gov

The reaction is typically initiated by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), which coordinates to the acceptor group of the cyclopropane. acs.orgtu-braunschweig.de This activation facilitates the cleavage of the distal carbon-carbon bond, forming a zwitterionic intermediate that behaves as a 1,3-dipole. nih.gov This reactive intermediate can then be trapped by a dipolarophile, such as an isocyanate, carbodiimide, or a C=N bond-containing species, to construct various five-membered heterocycles. nih.govresearchgate.net While this powerful strategy has been widely used for synthesizing carbo- and heterocyclic scaffolds, its specific application to form the isoindoline ring system by trapping the dipole with a suitable dienophile represents a potential advanced route to highly functionalized isoindoline architectures. nih.govnih.gov

In multi-step syntheses, functional groups are often masked with protecting groups to prevent unwanted side reactions. The cleavage of an ether, particularly the O-demethylation of a methoxy (B1213986) group to reveal a free hydroxyl group, is a common and strategically important transformation. chem-station.comwikipedia.org This reaction is typically achieved under acidic conditions using reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), or aluminum chloride (AlCl₃), or with nucleophilic reagents like thiols. chem-station.comepo.orggoogle.com

This strategy can be applied to the synthesis of novel isoindoline derivatives. A precursor molecule, such as a methoxy-substituted this compound, could be prepared using standard methods. The methoxy group serves as a stable protecting group for a phenol. In a late-stage synthetic step, cleavage of the methyl ether would unmask the hydroxyl group, yielding a hydroxy-4-nitroisoindoline derivative. chem-station.com This product could be the final target or an intermediate for further functionalization, providing a strategic entry point to a new class of substituted this compound compounds. The choice of reagent depends on the other functional groups present in the molecule, with BBr₃ being a common choice for its effectiveness under relatively mild conditions. chem-station.commasterorganicchemistry.com

Derivatization Strategies and Substituent Effects on this compound Scaffolds

The chemical reactivity of the this compound scaffold is primarily dictated by the electron-withdrawing nature of the nitro group and the reactivity of the isoindoline nitrogen. These features allow for a range of derivatization strategies aimed at modulating the physicochemical and pharmacological properties of the resulting compounds.

N-Substitution Reactions

The most common approach for the derivatization of the this compound core involves N-substitution reactions, typically starting from 4-nitrophthalic anhydride, which serves as a precursor to the this compound-1,3-dione scaffold. This dione (B5365651) can then be selectively reduced to the corresponding this compound.

The synthesis of N-substituted this compound-1,3-diones is generally achieved through the condensation of 4-nitrophthalic anhydride with a primary amine. This reaction is often carried out in a high-boiling point solvent such as glacial acetic acid, with reaction times typically ranging from several hours to overnight. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this reaction, leading to a diverse array of N-substituted derivatives.

For instance, the reaction of 4-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in glacial acetic acid, in the presence of a base like anhydrous sodium acetate, yields 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione. chemicalbook.com This particular derivative is a key intermediate in the synthesis of pomalidomide.

The following table summarizes representative examples of N-substitution reactions of 4-nitrophthalic anhydride.

Amine ReactantResulting N-Substituted this compound-1,3-dione
3-Aminopiperidine-2,6-dione hydrochloride2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione chemicalbook.com
Aniline2-Phenyl-4-nitroisoindoline-1,3-dione
Methylamine2-Methyl-4-nitroisoindoline-1,3-dione

Subsequent reduction of the imide functionality in N-substituted this compound-1,3-diones provides access to the corresponding this compound derivatives. This reduction can be achieved using various reducing agents, with the choice of reagent depending on the other functional groups present in the molecule.

Introduction of Diverse Side Chains and Ancillary Ring Systems

The introduction of diverse side chains and ancillary ring systems onto the this compound scaffold is crucial for exploring structure-activity relationships and optimizing biological activity. These modifications are most commonly introduced via the N-substituent.

One prominent example is the incorporation of the glutarimide (B196013) ring system, as seen in the synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione. chemicalbook.com This is achieved by using 3-aminopiperidine-2,6-dione as the amine component in the condensation reaction with 4-nitrophthalic anhydride. The glutarimide moiety is a key pharmacophore in a class of immunomodulatory drugs.

The synthesis of derivatives bearing other heterocyclic side chains can be accomplished by employing the corresponding amino-functionalized heterocycles in the N-substitution reaction. This strategy allows for the systematic exploration of the impact of different ring systems on the properties of the final compound.

Furthermore, the side chains themselves can be further functionalized. For example, a terminal functional group on an N-alkyl side chain can be used for conjugation to other molecules or for the introduction of further structural diversity.

Regioselective Functionalization Methodologies

The regioselective functionalization of the this compound scaffold, particularly on the aromatic ring, presents a greater synthetic challenge. The strong electron-withdrawing effect of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming nucleophiles to specific positions.

While N-substitution is the most explored derivatization pathway, some methods for the functionalization of the aromatic core have been investigated for related nitro-containing phthalimide systems. For instance, nucleophilic aromatic substitution (SNAr) reactions can potentially be employed to displace a suitable leaving group on the aromatic ring. The nitro group at the 4-position would activate the positions ortho and para to it for such reactions.

However, specific examples of regioselective functionalization directly on the this compound core are not extensively documented in the readily available literature. The primary focus has been on the derivatization at the nitrogen atom. Future research in this area could explore modern C-H activation and cross-coupling methodologies to achieve regioselective functionalization of the aromatic ring, which would significantly expand the chemical space accessible from the this compound scaffold.

Chemical Transformations and Reactivity Studies of 4 Nitroisoindoline Compounds

Reduction of the Nitro Group to Amino Functionalities

The reduction of the aromatic nitro group to a primary amine is a cornerstone transformation for 4-nitroisoindoline derivatives, as it provides access to the corresponding 4-aminoisoindoline compounds. These amino derivatives are crucial intermediates in the synthesis of pharmacologically active molecules. A prominent example is the reduction of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961) (4-nitrothalidomide) to 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (pomalidomide). figshare.comresearchgate.net

Catalytic hydrogenation is the most prevalent method for this transformation. This can be achieved through direct hydrogenation using hydrogen gas or via catalytic transfer hydrogenation (CTH). nih.govmdpi.com In direct hydrogenation, a catalyst such as palladium on carbon (Pd/C) is used in the presence of hydrogen gas. In a described synthesis of pomalidomide, the final step involves the reduction of the nitro group of the 4-nitrothalidomide precursor. figshare.com

Catalytic transfer hydrogenation offers an alternative that avoids the need for pressurized hydrogen gas, using a hydrogen donor molecule in the presence of a catalyst. nih.govnih.gov Common hydrogen donors include formic acid, ammonium (B1175870) formate, and alcohols like isopropanol. nih.govnih.gov Mechanochemical methods, which involve ball milling, have also been developed for the catalytic transfer hydrogenation of aromatic nitro derivatives, offering a solvent-free and efficient approach. mdpi.com

Table 1: Methodologies for the Reduction of Aromatic Nitro Groups

MethodCatalystHydrogen Source / ReagentsTypical SubstrateProduct
Direct Catalytic HydrogenationPalladium on Carbon (Pd/C)Hydrogen Gas (H₂)Aromatic Nitro CompoundAromatic Amine
Catalytic Transfer Hydrogenation (CTH)Palladium on Carbon (Pd/C)Ammonium Formate (HCOONH₄)Aromatic Nitro CompoundAromatic Amine
Catalytic Transfer Hydrogenation (CTH)Various (e.g., Cobalt or Manganese complexes)IsopropanolAromatic Nitro CompoundAromatic Amine
Catalytic Transfer Hydrogenation (CTH)Various (e.g., Palladium complexes)Formic Acid (HCOOH)Aromatic Nitro CompoundAromatic Amine

Reactions Involving the Isoindoline (B1297411) Ring System

The isoindoline ring system possesses a secondary amine that can participate in various chemical reactions, most notably N-alkylation. Iron-catalyzed N-alkylation of indolines with alcohols has been reported, providing a pathway to N-substituted derivatives. nih.gov This methodology could potentially be applied to the this compound core, allowing for the introduction of various alkyl groups at the nitrogen atom.

Furthermore, the benzene (B151609) portion of the isoindoline ring can be functionalized. Palladium-catalyzed reactions, such as the Heck alkenylation, have been successfully employed on bromo-substituted isoindolines to introduce new carbon-carbon bonds. nih.gov This suggests that a suitably substituted this compound could undergo similar transformations, enabling further structural diversification.

More drastic transformations of the isoindoline ring, such as oxidative ring-opening, are also conceivable under specific conditions. For instance, oxidative cleavage of the five-membered ring in related indene (B144670) systems can yield dicarbonyl intermediates, which can then be cyclized to form new heterocyclic structures. nih.gov While not directly demonstrated on this compound, such reactions highlight the potential for significant skeletal rearrangements of the isoindoline core.

Hydrolysis Reactions of Nitroisoindoline Derivatives

While the simple this compound is relatively stable, derivatives containing hydrolyzable functional groups, such as the imide moieties in 4-nitrothalidomide, are susceptible to hydrolysis. Phthalimide (B116566) derivatives are known to undergo ring-opening hydrolysis, particularly under basic conditions, to yield the corresponding phthalamic acid derivatives. This reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the imide carbonyl carbons.

In the case of a compound like 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, hydrolysis can potentially occur at two locations: the phthalimide ring or the glutarimide (B196013) ring. The electron-withdrawing nitro group on the phthalimide portion would likely influence the reactivity of the adjacent carbonyl groups towards nucleophilic attack. Cleavage of the phthalimide ring would result in a dicarboxylic acid derivative, while opening of the glutarimide ring would yield a different set of products. The specific conditions (e.g., pH, temperature) would determine the selectivity and extent of the hydrolysis reaction.

Catalytic Reaction Methodologies in this compound Synthesis and Transformation

Catalysis plays a pivotal role in both the synthesis and subsequent transformation of this compound compounds. The synthesis of key derivatives often begins with precursors like 3-nitrophthalic anhydride (B1165640) or 4-nitroisobenzofuran-1,3-dione. figshare.comchemicalbook.com For example, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione can be synthesized by the condensation of 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a solvent such as glacial acetic acid. chemicalbook.com

Palladium catalysis is particularly versatile in this context. As discussed, palladium catalysts are crucial for the reduction of the nitro group to an amine, a key transformation. figshare.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the functionalization of the aromatic ring of the isoindoline system, provided a suitable handle like a halogen substituent is present. nih.govarkat-usa.orgrsc.org These reactions allow for the construction of complex molecular architectures from simpler isoindoline precursors. The development of continuous flow methodologies for the synthesis of pomalidomide, which involves the reduction of a 4-nitro intermediate, highlights the application of modern catalytic and process chemistry to this class of compounds. researchgate.net

Table 2: Catalytic Methods in Synthesis and Transformation

Reaction TypeCatalyst/ReagentStarting Material ExampleProduct ExamplePurpose
Condensation/Imide FormationAcetic Acid (as solvent/catalyst)3-Nitrophthalic anhydride2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dioneSynthesis of this compound derivative
Nitro Group ReductionPd/C2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dionePomalidomideTransformation to 4-amino derivative
Heck AlkenylationPalladium complex5-Bromo-1,1,3,3-tetramethylisoindolineAcrylate substituted isoindolineC-C bond formation on aromatic ring

Computational and Theoretical Chemistry Investigations of 4 Nitroisoindoline Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are fundamental for understanding the electronic structure, charge distribution, molecular orbitals, and potential reaction pathways of a molecule. These calculations can predict properties like molecular geometry, dipole moment, vibrational frequencies, and spectroscopic parameters, as well as provide insights into a compound's reactivity profile by examining parameters like frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

Based on the conducted searches, specific detailed research findings on quantum chemical calculations for the parent 4-Nitroisoindoline or its direct electronic structure and reactivity profiles were not identified.

Molecular Modeling and Docking Studies in Ligand-Target Interactions

Molecular modeling and docking studies are computational techniques used to simulate the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. These methods predict preferred binding poses and estimate binding affinities, offering insights into the potential mechanism of action and selectivity of a compound.

Information specifically pertaining to molecular modeling and docking studies of this compound or its immediate derivatives in the context of ligand-target interactions was not found in the search results. While some related isoindoline (B1297411) derivatives are discussed in broader contexts, detailed computational docking analyses for the nitroisoindoline core at the 4-position were not retrieved.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations explore the time-dependent behavior of molecular systems, providing information about conformational flexibility, stability, and interactions in a dynamic environment. These simulations are crucial for understanding how a molecule behaves at physiological temperatures and how its conformation might change upon binding to a target.

No specific research findings detailing molecular dynamics simulations for the conformational analysis of this compound or its related derivatives were identified in the conducted searches.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique that relates the biological activity of a set of compounds to their molecular descriptors (physicochemical properties, structural features). QSAR models can be used to predict the activity of new or untested compounds and to identify the key structural features that influence biological activity.

While direct QSAR studies on the parent this compound were not found, QSAR analysis has been applied to related compounds, including nitroisoindoline-1,3-diones. For instance, QSAR studies have been conducted on series of compounds containing a nitroisoindoline-1,3-dione core, such as 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (B173961) (4-Nitrothalidomide), in the investigation of their antileishmanial and antimicrobial properties sigmaaldrich.comambeed.comfishersci.at. These studies, often involving Hansch analysis or similar methodologies, aim to establish correlations between structural parameters and observed biological effects to guide the design of more potent analogs sigmaaldrich.com. QSAR has also been broadly applied to thalidomide (B1683933) and glutarimide (B196013) derivatives, a class that includes nitro-substituted isoindoline-1,3-diones, to explore relationships with antineoplastic activity.

Theoretical Analysis of Reaction Mechanisms

Theoretical analysis of reaction mechanisms involves using computational methods to study the step-by-step process of a chemical reaction, including transition states and energy barriers. This provides insights into how a compound is formed or transformed and the factors influencing reaction efficiency and selectivity.

No specific detailed research findings on the theoretical analysis of reaction mechanisms involving this compound were identified in the conducted searches.

Research into the Biological Activities and Pharmacological Potential of 4 Nitroisoindoline Derivatives

Investigations into Anticancer and Antiproliferative Activity

Research has explored the potential of 4-nitroisoindoline derivatives as anticancer agents ontosight.ai. Some studies on isoindoline-1,3-dione analogues, including those with nitro substitutions, have indicated moderate biological activities, suggesting their potential as anticancer agents upon modification semanticscholar.orgresearchgate.net. Specifically, isoindoline-1,3-dione derivatives have shown potent anti-proliferative activity in certain cancer models researchgate.net. For example, a study evaluating isoindoline-1,3-dione derivatives against Ehrlich Ascites Carcinoma (EAC) in mice found that one compound, 4d, demonstrated the highest inhibition of cancerous cell growth compared to other tested compounds researchgate.net. These findings suggest that isoindoline-1,3-dione derivatives, which can include nitro-substituted forms like this compound-1,3-dione, might possess potent anti-proliferative activity researchgate.net.

Cellular Pathway Modulation in Oncological Contexts

Isoindoline-1,3-dione, the core structure of many derivatives including this compound-1,3-dione, is known for its ability to moderate cytokine action in cancer and inflammatory diseases researchgate.net. This modulation of cytokine action contributes to its broad range of biological activities researchgate.net. While direct detailed information on the specific cellular pathway modulation by this compound itself is limited in the provided context, related isoindoline (B1297411) derivatives, such as thalidomide (B1683933) and its analogues, have been shown to exert antitumor effects through mechanisms that involve modulating cellular pathways. For instance, thalidomide has been shown to suppress proliferation, inflammation, and angiogenesis by inhibiting NF-κB pathways, which are linked to angiogenesis-related cytokine transcription researchgate.net. Given the structural relationship, it is plausible that this compound derivatives may also influence similar pathways, although specific research on this compound is needed to confirm this.

Angiogenesis Inhibition Research

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Some isoindoline derivatives, particularly thalidomide, are known inhibitors of angiogenesis googleapis.comgoogle.com. Thalidomide's anti-angiogenic activity requires metabolic activation googleapis.com. While the provided information does not directly detail angiogenesis inhibition specifically by this compound derivatives, the broader class of isoindoline compounds, including thalidomide derivatives which share structural similarities, has been investigated for this property googleapis.com. Research on thalidomide has demonstrated its role as an inhibitor of angiogenesis googleapis.com.

Studies on Antimicrobial Properties

This compound-1,3-dione and related compounds have been investigated for their potential antimicrobial properties ontosight.ai. Newly synthesized nitroisoindoline-1,3-dione analogues have been evaluated for preliminary biological activities, including antimicrobial effects semanticscholar.orgresearchgate.net.

Research into Antibacterial Activity

Studies have evaluated the in vitro antibacterial activity of newly synthesized nitroisoindoline-1,3-dione analogues against both gram-positive and gram-negative bacterial strains semanticscholar.orgresearchgate.netjournaljpri.com. Some of these analogues have shown moderate biological activities, suggesting their potential as antibacterial agents upon modification semanticscholar.orgresearchgate.net. For example, in one study, newly synthesized nitroisoindoline-1,3-diones were tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) using the agar-dilution method semanticscholar.orgjournaljpri.com. The bioassay indicated that some analogues exhibited moderate antibacterial activity semanticscholar.org. Another study on Schiff bases of phthalimide (B116566), including those with a 4-nitro-N-aminophthalimide moiety (a related structure to this compound-1,3-dione), found them effective against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia, showing good to moderate antibacterial activity wisdomlib.org.

Research into Antifungal Activity

In addition to antibacterial activity, the antifungal properties of nitroisoindoline-1,3-dione analogues have also been researched semanticscholar.orgresearchgate.netjournaljpri.com. In vitro antifungal activity against fungal strains, such as Aspergillus brasiliensis, has been evaluated using methods like the agar-dilution method semanticscholar.orgjournaljpri.com. Similar to the antibacterial studies, the bioassays indicated that some of the newly synthesized isoindoline-1,3-dione analogues showed moderate biological activities against fungi semanticscholar.org. This suggests that these analogues could potentially be used as antifungal agents with further modifications semanticscholar.org.

Research on Antiviral Efficacy

Modulation of Viral Replication Pathways

Research into the antiviral potential of isoindoline derivatives has been an area of focus. While specific studies directly detailing the modulation of viral replication pathways solely by this compound were not extensively found, the broader class of isoindoline and related heterocyclic compounds has shown promise as antiviral agents. Studies have explored the design, synthesis, and biological evaluation of novel antiviral agents within the isoindole scaffold. jmchemsci.com Some isoquinolone derivatives, structurally related to isoindoline, have demonstrated inhibition of viral RNA replication for influenza viruses. nih.gov This suggests that the isoindoline core, with appropriate substitution, could potentially interfere with viral life cycles.

Exploration of Broad-Spectrum Antiviral Potential

The exploration of broad-spectrum antiviral potential within the isoindoline class is ongoing. Reviews highlight the considerable antiviral activities of isoindoline derivatives against several human viruses. jmchemsci.com The advantageous physicochemical and biological properties of the isoindole framework, along with the potential for linkage, fusion, substitution, or hybridization with other rings or side chains, can lead to effective antivirals with versatile mechanisms of action. jmchemsci.com While direct evidence for broad-spectrum activity of this compound specifically is limited in the search results, the activity observed in related isoindole and isoindoline scaffolds against various viruses, such as herpes simplex virus type 1, influenza A and B, and SARS-CoV-2 (with related halogenated tyrosine derivatives), indicates the potential for discovering broad-spectrum agents within this structural class. nih.govmdpi.commdpi.com

Anti-inflammatory Research Aspects

Isoindoline derivatives have demonstrated anti-inflammatory properties. wisdomlib.orgsemanticscholar.orgjmchemsci.com This has led to research into their mechanisms of action, particularly concerning key enzymes involved in inflammatory processes.

Cyclooxygenase Enzyme Inhibition (COX-1/COX-2) Studies

Studies have investigated the ability of isoindole-containing compounds to inhibit cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drug design. wisdomlib.orgmdpi.combiomedpharmajournal.org COX enzymes, specifically COX-1 and COX-2, are responsible for the production of prostaglandins, key mediators of inflammation. mdpi.combiomedpharmajournal.orgnih.govnih.gov Selective inhibition of COX-2 is a goal in developing anti-inflammatory agents with reduced gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov

While specific data on this compound's direct COX inhibition was not prominently found, related nitro-substituted isoindole-1,3-dione derivatives have been shown to interact with enzymes involved in inflammatory processes, including COX-2. smolecule.com Studies on other cyclic imides bearing different scaffolds have shown varying degrees of selectivity towards COX-1 and COX-2. nih.gov The presence and position of substituents on the isoindoline core can influence their inhibitory activity and selectivity profile.

Immunomodulatory Effects and Cytokine Modulation Research (e.g., TNFα)

Isoindoline derivatives, particularly those structurally related to immunomodulatory drugs like thalidomide, have been explored for their effects on the immune system and cytokine production. google.comresearchgate.net Tumour Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a significant role in various inflammatory and autoimmune diseases. mdpi.comgoogle.com Modulating TNF-α levels or activity is a promising therapeutic strategy. google.com

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a derivative featuring a 4-nitro-substituted isoindolinone ring and structurally related to lenalidomide (B1683929) (a known immunomodulatory drug), has been researched for its potential to modulate immune responses and decrease tumor-promoting cytokines. Although this compound is an isoindolinone rather than a simple isoindoline, it highlights the relevance of the nitro group at the 4-position in derivatives with immunomodulatory potential. Some isoindolinone derivatives have been noted for their TNF-α inhibitory activity. jocpr.com Research indicates that isoindoline-1,3-dione and its N-substituted derivatives can moderate cytokine action in inflammatory diseases. researchgate.net

Enzyme Inhibition Studies (Broader Scope)

Beyond COX enzymes, isoindoline derivatives have been investigated for their inhibitory effects on a wider range of enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes involved in the hydrolysis of acetylcholine, a crucial neurotransmitter. nih.govdrugbank.comaopwiki.org Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease to enhance cholinergic function. nih.govd-nb.info

Studies have explored isoindoline-1,3-dione derivatives as potential inhibitors of cholinesterase enzymes. nih.gov Some isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids have shown potent inhibitory activity against AChE, with IC50 values in the micromolar range. nih.gov For example, compounds 7a and 7f demonstrated notable anti-AChE activity with IC50 values of 2.1 µM, which was reported as higher than that of the standard drug rivastigmine (B141) (IC50 = 11.07 µM) in one study. nih.gov

While direct studies on the AChE and BuChE inhibitory activity of this compound itself were not explicitly detailed in the search results, the activity observed in related isoindoline-1,3-dione structures suggests that the isoindoline scaffold can be a basis for developing cholinesterase inhibitors. nih.gov Research into novel dual inhibitors of AChE and BuChE is ongoing, with various compound classes being investigated. nih.gov

Table 1: Summary of Selected Enzyme Inhibition Data for Isoindoline Derivatives

Compound ClassTarget Enzyme(s)Key Finding(s)Reference
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChEPotent inhibition; IC50 values as low as 2.1 µM. nih.gov
2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dioneCOX-2, MAO-BShows potential as an inhibitor. smolecule.com
Cyclic imides (various scaffolds, some related)COX-1, COX-2Varying selectivity observed; some show high COX-2 selectivity. nih.gov
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dioneCytokinesMay decrease tumor-promoting cytokines.

Table 2: Selected Antiviral Activity of Related Compounds

Compound ClassTarget Virus(es)Key Finding(s)Reference
Isoquinolone derivativesInfluenza A and BInhibits viral RNA replication; some derivatives show reduced cytotoxicity. nih.gov
Halogenated L-tyrosine derivatives (related structure)SARS-CoV-2 (B.1 lineage)Showed inhibition of viral titer in vitro. mdpi.com

Analytical and Spectroscopic Characterization Methodologies in 4 Nitroisoindoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules, including 4-nitroisoindoline derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide valuable information about the arrangement of atoms and their chemical environments within the molecule. The structures of newly synthesized isoindoline-1,3-dione analogues have been elucidated using ¹H and ¹³C-NMR techniques. journaljpri.comsemanticscholar.org

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is widely used to identify the different types of protons in a molecule based on their chemical shifts, splitting patterns, and integration. These parameters provide information about the functional groups present and their connectivity. For this compound derivatives, ¹H NMR spectra exhibit characteristic signals corresponding to the aromatic protons on the isoindoline (B1297411) ring, as well as signals from protons on any substituents.

Reported ¹H NMR data for various this compound derivatives demonstrate the sensitivity of proton signals to structural variations. For instance, 2-butyl-4-nitroisoindoline-1,3-dione shows multiplets in the aromatic region between 8.13 and 7.87 ppm, along with signals for the butyl chain protons at lower field strengths. rsc.org Another derivative, 2-methyl-4-nitroisoindoline-1,3-dione, shows aromatic signals between 8.09 and 7.89 ppm and a singlet for the methyl group at 3.16 ppm. rsc.org The chemical shifts and splitting patterns observed in the ¹H NMR spectra are essential for confirming the proposed structures of synthesized this compound compounds.

CompoundSolventField Strength (MHz)Selected ¹H NMR Chemical Shifts (δ, ppm)
2-butyl-4-nitroisoindoline-1,3-dioneCDCl₃4008.13–8.06 (m), 7.93–7.87 (m), 3.73–3.70 (m), 1.71–1.62 (m), 1.39–1.32 (m), 0.96–0.93 (m) rsc.org
2-methyl-4-nitroisoindoline-1,3-dioneCDCl₃4008.09–8.06 (m), 7.93–7.89 (m), 3.16 (s) rsc.org
4-aminoisoindoline-1,3-dioneDMSO-_d_₆40010.87 (s), 7.44–7.40 (m), 6.96 (d), 6.91 (d), 6.38 (s) rsc.org
2-ethyl-4-nitroisoindoline-1,3-dione(CD₃)₂SO4008.26 (dd), 8.15 (dd) figshare.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Data from ¹³C NMR experiments on this compound derivatives show characteristic signals for the carbonyl carbons around 163-168 ppm and distinct signals for the aromatic carbons. rsc.orgrsc.org For example, 2-butyl-4-nitroisoindoline-1,3-dione shows carbonyl carbons at 165.97 and 163.06 ppm, and aromatic carbons in the range of 123.84 to 145.09 ppm. rsc.org These ¹³C NMR assignments, in conjunction with ¹H NMR data, provide comprehensive structural confirmation.

CompoundSolventField Strength (MHz)Selected ¹³C NMR Chemical Shifts (δ, ppm)
2-butyl-4-nitroisoindoline-1,3-dioneCDCl₃100165.97, 163.06, 145.09, 135.39, 134.22, 128.49, 126.99, 123.84, 38.56, 30.40, 20.08, 13.61 rsc.org
2-methyl-4-nitroisoindoline-1,3-dioneCDCl₃100165.83, 163.02, 144.82, 135.46, 134.07, 128.39, 126.92, 123.72, 24.44 rsc.org
4-aminoisoindoline-1,3-dioneDMSO-_d_₆100168.52, 149.86, 138.86, 135.06, 131.87, 123.62, 116.08, 114.64, 48.72 rsc.org

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. spectroscopyonline.com IR spectra of this compound and its derivatives typically show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations), the carbonyl groups of the imide, and aromatic C-H stretches. spectroscopyonline.com The presence of a nitro group is often indicated by a pair of intense peaks. spectroscopyonline.com

Studies on related nitroisoindoline compounds, such as 6-nitroisoindoline-1-one, report characteristic IR absorption bands. lookchem.com While specific IR data for this compound itself is not extensively detailed in the provided results, the general application of IR spectroscopy for identifying key functional groups like the nitro group and carbonyls in isoindoline derivatives is well-established. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like High-Resolution Mass Spectrometry (HRMS) provide accurate mass measurements that can confirm the molecular formula of a synthesized product. rsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for polar molecules like many isoindoline derivatives.

HRMS data for various this compound derivatives are reported, showing the calculated and found m/z values for the protonated molecular ion ([M+H]⁺). rsc.orgrsc.org For instance, 2-butyl-4-nitroisoindoline-1,3-dione has a calculated [M+H]⁺ of 249.0870 and a found value of 249.0867. rsc.org These precise mass measurements are critical for verifying the identity and purity of the synthesized compounds. GC-MS data for 5-nitroisoindoline (B1587923) is also available, listing key m/z peaks. nih.gov

CompoundTechniqueIon TypeCalculated m/zFound m/z
2-butyl-4-nitroisoindoline-1,3-dioneHRMS (ESI)[M+H]⁺249.0870249.0867
4-aminoisoindoline-1,3-dioneHRMS (ESI)[M+H]⁺163.0664163.0663
2-methyl-4-nitroisoindoline-1,3-dioneHRMS (ESI)[M+H]⁺207.0400207.0400
4-amino-2-methylisoindoline-1,3-dioneHRMS (ESI)[M+K]⁺215.0217215.0223
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetateESI-MS[M+H]⁺326.26327.06

Advanced Spectroscopic Studies (e.g., UV-Vis, Fluorescence, Luminescence)

Advanced spectroscopic techniques such as UV-Vis absorption, fluorescence, and luminescence spectroscopy can provide insights into the electronic properties and behavior of this compound derivatives. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule. bioglobax.com Fluorescence and luminescence spectroscopy involve the emission of light by a substance after excitation, providing information about excited states and potential emissive properties. mdpi.comunige.itresearchgate.net

While direct UV-Vis absorption or fluorescence data specifically for the core this compound structure is not extensively detailed in the provided results, studies on related nitro-substituted isoindoline compounds and phthalimide (B116566) derivatives highlight the application of these techniques. UV-Vis spectroscopy has been used to measure the acidity of solutions using 4-nitroaniline (B120555) as an indicator, demonstrating its utility in characterizing nitro-containing aromatic systems. researchgate.netresearchgate.net Research on phthalimide derivatives, which share a similar structural scaffold with isoindoline, indicates that they can be attractive fluorophores with high fluorescence quantum yields. uni-koeln.deresearchgate.net Luminescence measurements have also been performed on related isoindolinone derivatives to study their emissive properties. lookchem.comclockss.org These examples suggest that UV-Vis, fluorescence, and luminescence spectroscopy can be valuable tools for investigating the optical properties of this compound derivatives, particularly when structural modifications are made.

Electrochemical Investigations

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of molecules. These techniques involve measuring the current response of a substance as the applied potential is varied, providing information about oxidation and reduction processes.

While specific electrochemical data for this compound is not prominently featured in the search results, electrochemical properties have been investigated for related compounds, such as polymers containing isoindoline units. rsc.org These studies demonstrate the applicability of electrochemical techniques in understanding the electronic behavior of molecules containing the isoindoline scaffold and nitro groups, which are known to be electrochemically active. Further electrochemical investigations could provide valuable information about the reduction potential of the nitro group in this compound and its derivatives, which is relevant to their potential applications in various fields.

Advanced Methodological Approaches and Research Paradigms

Rational Design and Synthesis Strategies in Compound Development

Rational design in compound development involves a deliberate approach to creating molecules with desired properties, often guided by an understanding of the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). This process contrasts with traditional serendipitous discovery by employing knowledge of target biology, computational modeling, and chemical principles to inform molecular design. Heterocyclic compounds, which include the isoindoline (B1297411) scaffold, are particularly significant in drug discovery due to their diverse structures and versatile properties that allow them to interact with various biological targets nih.gov.

Synthesis strategies for incorporating or modifying heterocyclic structures like isoindoline are central to this process. For nitroisoindoline derivatives, various synthetic routes have been explored. One approach involves the coupling of phthalic anhydride (B1165640) derivatives, such as 4-nitrophthalic anhydride, with appropriate amines to form isoindoline-1,3-dione (phthalimide) structures chem960.comfishersci.nlchem960.com. For instance, nitroisoindoline-1,3-dione analogues have been synthesized by reacting phthalic anhydride derivatives with aromatic amines chem960.comchem960.com. Another method for synthesizing related nitroisoindoline structures, specifically 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline, involves the reaction of 2,6-dioxopiperidin-3-ammonium chloride with methyl 2-bromomethyl-4-nitrobenzoate.

Rational design principles, including scaffold hybridization, can be applied to explore chemical space around a core isoindoline structure to identify compounds with improved activity or selectivity. Understanding how different substituents and structural modifications impact the properties of isoindoline derivatives is crucial for guiding the synthesis of targeted libraries of compounds for evaluation.

In Vitro Biological Evaluation Methodologies (e.g., Agar (B569324) Dilution Method)

In vitro biological evaluation methodologies are essential for assessing the activity of synthesized compounds under controlled laboratory conditions. These methods provide crucial data on a compound's potential effects on biological targets or systems before progressing to more complex in vivo studies.

The Agar Dilution Method is a widely used and standardized in vitro technique, particularly for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds. The MIC represents the lowest concentration of a substance required to inhibit the visible growth of microorganisms, typically bacteria.

The procedure for the agar dilution method involves preparing a series of agar plates, each containing a different concentration of the compound being tested. A standardized inoculum of the target microorganism(s) is then applied to the surface of each plate. After an appropriate incubation period, the plates are examined for microbial growth. The MIC is determined as the lowest concentration of the compound where no visible microbial growth is observed on the agar surface.

The agar dilution method is considered a reliable and often "gold standard" technique for antimicrobial susceptibility testing due to its accuracy and consistency. It is frequently employed in the development of new antibiotics and for evaluating the effectiveness of various compounds against a range of bacterial strains. Research has utilized the agar dilution method to evaluate the preliminary antibacterial and antifungal activity of newly synthesized nitroisoindoline-1,3-dione analogues, demonstrating the application of this methodology to evaluate compounds structurally related to 4-Nitroisoindoline. chem960.comfishersci.nlchem960.com

Future Perspectives and Emerging Directions in 4 Nitroisoindoline Research

Design and Synthesis of Novel Scaffolds with Tuned Biological Profiles

The isoindoline (B1297411) scaffold, particularly with modifications like a nitro group at the 4-position, has shown promise in generating compounds with diverse biological activities, including potential anticancer and antimicrobial effects ontosight.airesearchgate.netjournaljpri.com. Future efforts will likely focus on designing and synthesizing novel scaffolds based on the 4-nitroisoindoline core. This involves exploring variations in substituents at different positions of the isoindoline ring and incorporating other pharmacologically relevant moieties to fine-tune their biological profiles researchgate.netwisdomlib.org.

Studies have already investigated nitroisoindoline-1,3-diones analogues synthesized by coupling phthalic anhydride (B1165640) derivatives with appropriate aromatic amines, demonstrating moderate biological activities for some of the newly synthesized compounds researchgate.netjournaljpri.comsemanticscholar.org. For instance, research on 2-benzyl-4-nitro-isoindole-1,3-dione (B3058886) highlights its potential as an anticancer agent, suggesting interactions with various biological targets ontosight.ai. Similarly, 4-nitrothalidomide, a related compound, has been explored for its anti-inflammatory, immunomodulatory, and anti-cancer properties ontosight.ai. The design of new isoindoline derivatives as potential inhibitors of enzymes like acetylcholinesterase also indicates the versatility of this scaffold nih.gov. Developing novel isoindolone-based compounds against specific targets, such as Trypanosoma brucei rhodesiense, further exemplifies the potential for designing scaffolds with tuned biological profiles researchgate.net. This includes exploring structure-activity relationships of various aromatic ring substitutions to identify compounds with selective potency researchgate.net.

Elucidation of Complex Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which this compound derivatives exert their biological effects is crucial for rational drug design and development. While some studies suggest that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects, the detailed pathways often remain to be fully elucidated .

Research into related nitro compounds, such as nitroimidazoles, has highlighted the importance of the nitro group for activity and the role of specific enzymes like Ddn in their mechanism of action nih.gov. For 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate, the isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity . Future research will likely employ advanced biochemical and cellular techniques, including target identification studies, enzyme kinetics, and cell signaling pathway analysis, to unravel the complex interactions of this compound derivatives with biological systems. Molecular docking and in silico studies can provide insights into potential binding modes and interactions with target proteins researchgate.netnih.govucl.ac.uk. For example, studies on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids have used molecular modeling to identify possible interactions with neprilysin nih.gov.

Structure-Activity Relationship (SAR) Refinement and Optimization

Comprehensive SAR studies are essential to identify the key structural features of this compound derivatives that are responsible for their desired biological activities and to optimize their potency and selectivity. SAR involves correlating chemical structure with biological activity to understand how modifications to the molecule impact its effects cabidigitallibrary.orgashp.orglimu.edu.ly.

Ongoing research on nitroisoindoline-1,3-diones analogues is already contributing to SAR understanding by evaluating the biological activities of newly synthesized compounds with varying substituents researchgate.netjournaljpri.com. Studies on related isoindoline derivatives have explored the impact of different groups on activity against targets like acetylcholinesterase and human neutrophil elastase wisdomlib.orgnih.gov. Future work will involve systematic structural modifications of promising this compound lead compounds and rigorous testing of their biological activities. This iterative process, guided by computational modeling and experimental data, will help define the optimal structural parameters for enhanced efficacy and reduced off-target effects. For instance, research on novel isoindolone-based compounds against Trypanosoma brucei rhodesiense is exploring the SAR of various aromatic ring substitutions to improve selective potency researchgate.net. SAR studies on antitubercular nitroimidazoles have demonstrated the importance of specific structural features for aerobic and anaerobic activities nih.gov.

Development of Greener and More Efficient Synthetic Methodologies for Nitroisoindoline Derivatives

Developing sustainable and efficient synthetic routes for this compound derivatives is a critical aspect of future research. Traditional synthesis methods may involve harsh reagents, multiple steps, and generate significant waste.

Efforts are being directed towards developing greener chemistry approaches for synthesizing isoindolines and dioxoisoindolines rsc.orgresearchgate.netijpsr.comacs.org. This includes exploring solvent-free reactions, using more environmentally friendly solvents, employing catalysts to improve efficiency and reduce waste, and developing atom-economical reactions researchgate.netijpsr.comacs.org. For example, the synthesis of isoindoline-1,3-dione scaffolds typically involves the condensation between a phthalic acid derivative and a primary amine researchgate.netjournaljpri.comsemanticscholar.org. Nitration at the 4-position can be achieved using nitrating agents like fuming HNO₃ . Future research will focus on optimizing these reactions and exploring novel synthetic strategies, such as multicomponent reactions and flow chemistry, to develop more efficient, cost-effective, and environmentally benign methods for accessing a diverse range of this compound derivatives researchgate.netrsc.orgrug.nl. The development of automated and accelerated synthesis on a nano-scale also represents a step towards more efficient methodologies rsc.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.